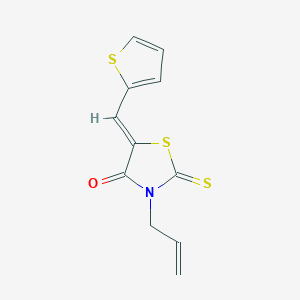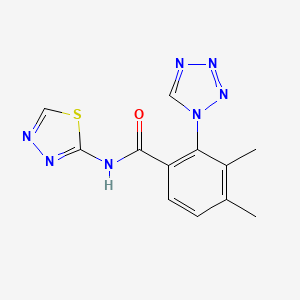
(5Z)-3-(prop-2-en-1-yl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5Z)-3-(prop-2-en-1-yl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic compound. It features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also includes a thiophene ring, which is a sulfur-containing aromatic ring, and a prop-2-en-1-yl group, which is an unsaturated hydrocarbon chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(prop-2-en-1-yl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a thiophene aldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The reaction conditions often require heating to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and solvents, as well as more efficient heating and mixing equipment to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Chemistry
In chemistry, (5Z)-3-(prop-2-en-1-yl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound has been studied for its potential biological activities. It has shown promise as an antimicrobial agent, with activity against a range of bacterial and fungal pathogens. Additionally, it has been investigated for its potential anti-inflammatory and antioxidant properties.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its antimicrobial and anti-inflammatory properties make it a candidate for the development of new drugs to treat infections and inflammatory diseases.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure allows for the synthesis of a variety of derivatives with potential commercial applications.
作用機序
The mechanism of action of (5Z)-3-(prop-2-en-1-yl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the growth of pathogens by interfering with their cell wall synthesis or protein function. In anti-inflammatory applications, it may act by inhibiting the production of pro-inflammatory cytokines or by scavenging reactive oxygen species.
類似化合物との比較
Similar Compounds
(5Z)-3-(prop-2-en-1-yl)-5-(phenylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a phenyl group instead of a thiophene ring.
(5Z)-3-(prop-2-en-1-yl)-5-(furylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a furan ring instead of a thiophene ring.
(5Z)-3-(prop-2-en-1-yl)-5-(pyridylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of (5Z)-3-(prop-2-en-1-yl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of a thiazolidinone core with a thiophene ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C11H9NOS3 |
|---|---|
分子量 |
267.4 g/mol |
IUPAC名 |
(5Z)-3-prop-2-enyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9NOS3/c1-2-5-12-10(13)9(16-11(12)14)7-8-4-3-6-15-8/h2-4,6-7H,1,5H2/b9-7- |
InChIキー |
MJQHIBZNVUIMNK-CLFYSBASSA-N |
異性体SMILES |
C=CCN1C(=O)/C(=C/C2=CC=CS2)/SC1=S |
正規SMILES |
C=CCN1C(=O)C(=CC2=CC=CS2)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-cyclopropyl-1H-isoindole-1,3(2H)-dione](/img/structure/B12163299.png)
![4-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide](/img/structure/B12163308.png)
![N-[2-(4-methylphenyl)-1-[(4-methylphenyl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B12163316.png)
![ethyl 1-(3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12163318.png)

![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B12163336.png)

![7,8-dimethoxy-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one](/img/structure/B12163360.png)
![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B12163366.png)
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12163373.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide](/img/structure/B12163380.png)
![ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12163384.png)
![ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12163390.png)
![2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12163421.png)
